Naphthol AS-BI beta-D-glucopyranoside CAS 1192064-71-3 properties
Naphthol AS-BI beta-D-glucopyranoside CAS 1192064-71-3 properties
Topic: Naphthol AS-BI beta-D-glucopyranoside (CAS 1192064-71-3) Content Type: Technical Guide / Whitepaper
High-Fidelity Lysosomal Mapping: Technical Guide to Naphthol AS-BI -D-Glucopyranoside
Executive Summary
Naphthol AS-BI
Unlike standard 4-methylumbelliferyl (4-MUB) substrates, which are prone to diffusion artifacts, the Naphthol AS-BI moiety confers exceptional substantivity . Upon enzymatic cleavage, the released naphthol derivative binds tightly to tissue proteins and couples rapidly with diazonium salts to form an insoluble, non-diffusible azo dye. This property makes CAS 1192064-71-3 the gold standard for in situ mapping of lysosomal function, particularly in the study of Gaucher’s disease (glucocerebrosidase deficiency) and macrophage activation states.
Physicochemical Specifications
| Property | Specification |
| Chemical Name | 7-Bromo-3-( |
| CAS Number | 1192064-71-3 |
| Target Enzyme | |
| Molecular Formula | |
| Molecular Weight | 534.35 g/mol |
| Solubility | Soluble in DMF, DMSO (up to 20 mg/mL).[1] Sparingly soluble in water. |
| Appearance | White to off-white crystalline powder |
| Storage | -20°C, desiccated, protected from light. |
| Reaction Product | Naphthol AS-BI (Fluorescent: Ex/Em ~400/520 nm; Couplable for Azo Dye) |
Critical Distinction: Do not confuse this compound with Naphthol AS-BI
-D-glucuronide (CAS 37-87-6), which targets-glucuronidase, or Naphthol AS-BI phosphate (CAS 1919-91-1), which targets acid phosphatase. Ensure your protocol specifies the glucopyranoside moiety.
Mechanism of Action
The utility of this substrate relies on a two-step reaction mechanism: Enzymatic Hydrolysis followed by Simultaneous Coupling .
-
Hydrolysis: Lysosomal
-glucosidase cleaves the glycosidic bond between the glucose and the naphthol ring. This reaction is optimal at acidic pH (4.5–5.2). -
Capture: The liberated Naphthol AS-BI is highly hydrophobic. In the presence of a diazonium salt (e.g., Fast Red Violet LB or Hexazonium Pararosaniline), it undergoes an electrophilic aromatic substitution to form a brightly colored, insoluble azo dye precipitate at the exact site of enzymatic activity.
Figure 1: Reaction pathway for histochemical detection. The Naphthol AS-BI intermediate is the critical anchor preventing diffusion.
Experimental Protocol: Simultaneous Coupling Method
This protocol is optimized for fresh-frozen cryostat sections or cultured cells fixed in formalin vapor. It utilizes Fast Red Violet LB for high contrast and ease of use.
Phase 1: Reagent Preparation
A. Acetate Buffer (0.1 M, pH 5.2)
-
Mix 0.1 M Acetic Acid and 0.1 M Sodium Acetate solution until pH 5.2 is reached.
-
Why: Matches the acidic optimum of lysosomal
-glucosidase.
B. Substrate Stock Solution (10 mg/mL)
-
Dissolve 10 mg Naphthol AS-BI
-D-glucopyranoside in 1.0 mL N,N-Dimethylformamide (DMF) . -
Storage: Aliquot and store at -20°C. Stable for 1 month.
-
Caution: DMF is toxic; handle in a fume hood.
C. Incubation Medium (Prepare Fresh)
-
Buffer: 10 mL Acetate Buffer (pH 5.2).
-
Substrate: Add 0.5 mL Substrate Stock Solution. Vortex vigorously.
-
Coupler: Add 10 mg Fast Red Violet LB Salt .
-
Filtration: Filter the solution through a 0.45 µm syringe filter to remove any undissolved diazonium salt particles (crucial to prevent background artifacts).
Phase 2: Staining Workflow
-
Fixation: Fix air-dried cryostat sections or cells in cold acetone (4°C) for 10 minutes or 4% paraformaldehyde (pH 7.4) for 5 minutes.
-
Note: Avoid glutaraldehyde if possible, as it can inhibit enzyme activity.
-
-
Wash: Rinse 3x in PBS, then 1x in Acetate Buffer (pH 5.2) to equilibrate pH.
-
Incubation: Incubate samples in the Incubation Medium at 37°C for 30–60 minutes.
-
Monitoring: Check microscopically after 30 minutes. Lysosomes will appear as bright red/violet granules.
-
-
Termination: Wash gently in distilled water to stop the reaction.
-
Counterstain: (Optional) Stain nuclei with Hematoxylin (1 minute) or Methyl Green.
-
Mounting: Mount in an aqueous mounting medium (e.g., Glycerol Gelatin).
-
Warning: Do not dehydrate with alcohol/xylene, as the azo dye is soluble in organic solvents.[2]
-
Data Interpretation & Troubleshooting
Expected Results
-
Positive Staining: Distinct red to violet granular precipitates within the cytoplasm (lysosomal pattern).
-
Negative Control: Incubate a duplicate slide in medium containing 1 mM Conduritol B Epoxide (CBE) , a specific irreversible inhibitor of GBA. Absence of staining confirms specificity.
Troubleshooting Matrix
| Issue | Probable Cause | Corrective Action |
| Weak / No Staining | Enzyme inactivation during fixation. | Reduce fixation time; switch to cold acetone. Ensure pH is strictly 5.0–5.2. |
| High Background (Pink Haze) | Decomposition of diazonium salt. | Use fresh Fast Red Violet LB; filter incubation medium immediately before use. |
| Crystal Artifacts | Substrate precipitation. | Ensure substrate is fully dissolved in DMF before adding to buffer. Reduce substrate concentration slightly. |
| Diffusion (Fuzzy staining) | Low substantivity coupling. | Switch coupling salt to Hexazonium Pararosaniline (requires fresh diazotization) for sharper localization. |
Applications in Drug Development
-
Gaucher’s Disease Models: Screening small molecule chaperones or Enzyme Replacement Therapies (ERT) by visualizing restoration of GBA activity in patient-derived fibroblasts.
-
Senescence Markers: While Senescence-Associated
-gal (SA- -gal) is standard, lysosomal mass expansion in senescence can also be tracked via GBA activity using this substrate. -
Macrophage Polarization: Differentiating M1/M2 macrophage states based on lysosomal enzyme upregulation.
References
-
Chemical Identity & Properties
-
Histochemical Methodology (Base Protocols)
-
Fishman, W. H., et al. (1964).[6] "Naphthol AS-BI beta-D-glucosiduronic acid; its synthesis and suitability as a substrate for beta-glucuronidase." Journal of Histochemistry & Cytochemistry.
- Note: While the original Fishman papers describe the glucuronide, the simultaneous coupling methodology described is the foundational protocol adapted here for the glucopyranoside.
-
-
Application in Lysosomal Storage Diseases
-
Beutler, E., & Kuhl, W. (1970). "The diagnosis of the adult type of Gaucher's disease and its carrier state by demonstration of deficiency of beta-glucosidase activity in peripheral blood leukocytes."[7] Journal of Laboratory and Clinical Medicine.
-
Gaucher Disease: Beta-glucosidase Enzyme Analysis. Greenwood Genetic Center. Retrieved from
-
-
Fluorescence & Flow Cytometry
-
Dolbeare, F. A., & Phares, W. (1979). "Naphthol AS-BI (7-bromo-3-hydroxy-2-naphtho-o-anisidine) phosphatase and naphthol AS-BI beta-D-glucuronidase in Chinese hamster ovary cells: biochemical and flow cytometric studies." Journal of Histochemistry & Cytochemistry.
-
Sources
- 1. Naphthol AS-BI β-D-glucuronide β-glucuronidasesubstrate 37-87-6 [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Glycosynth - Naphthol AS-BI beta-D-glucopyranoside [glycosynth.co.uk]
- 4. EN65800-250mg | Naphthol AS-BI beta-D-glucopyranoside [2200269-30 [clinisciences.com]
- 5. m.youtube.com [m.youtube.com]
- 6. NAPHTHOL AS-BI BETA-D-GLUCOSIDURONIC ACID; ITS SYNTHESIS AND SUITABILITY AS A SUBSTRATE FOR BETA-GLUCURONIDASE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gaucherdisease.org [gaucherdisease.org]
